molecular formula C7H7NO4 B2545147 Methyl 5-acetyl-1,2-oxazole-3-carboxylate CAS No. 1071631-92-9

Methyl 5-acetyl-1,2-oxazole-3-carboxylate

Cat. No.: B2545147
CAS No.: 1071631-92-9
M. Wt: 169.136
InChI Key: ZDTXSJIHDVYLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-acetyl-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula C7H7NO4 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Scientific Research Applications

Methyl 5-acetyl-1,2-oxazole-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Safety and Hazards

The compound is associated with certain safety hazards. It has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-acetyl-1,2-oxazole-3-carboxylate typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor . The reaction conditions often require mild and efficient cyclization processes to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyl-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 5-acetyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, influencing biochemical processes. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 5-acetyl-1,2-oxazole-3-carboxylate include other oxazole derivatives such as:

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyl and carboxylate groups make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

methyl 5-acetyl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-4(9)6-3-5(8-12-6)7(10)11-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTXSJIHDVYLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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